

# An In-depth Technical Guide to 2-Methoxybenzyl Tosylate

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## Compound of Interest

Compound Name: 2-Methoxybenzyl tosylate

CAS No.: 900797-81-1

Cat. No.: B1506464

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This guide provides a comprehensive technical overview of **2-Methoxybenzyl tosylate** (CAS No. 900797-81-1), a versatile reagent in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and applications, grounding theoretical principles in practical, field-proven insights.

## Introduction: Strategic Importance in Synthesis

**2-Methoxybenzyl tosylate**, also known as (2-methoxyphenyl)methyl 4-methylbenzenesulfonate, is a key organic intermediate.<sup>[1]</sup> Its primary value lies in its function as a potent electrophile. The molecule incorporates two strategically important features: the 2-methoxybenzyl group and the tosylate leaving group. The tosylate (p-toluenesulfonate) is an exceptionally effective leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack.<sup>[2][3][4]</sup> This reactivity makes the compound an excellent agent for introducing the 2-methoxybenzyl moiety into a wide array of molecules.

The 2-methoxybenzyl (PMB) group itself is a widely used protecting group for alcohols in multi-step synthesis, prized for its robust nature and specific deprotection conditions which differ

from standard benzyl (Bn) groups.[5][6][7] Therefore, understanding the synthesis and reactivity of **2-Methoxybenzyl tosylate** is fundamental for chemists designing complex synthetic routes, particularly in the fields of natural product synthesis and pharmaceutical development.

## Physicochemical Properties

A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of **2-Methoxybenzyl tosylate** are summarized below.

Property	Value	Source
CAS Number	900797-81-1	[1]
IUPAC Name	(2-methoxyphenyl)methyl 4-methylbenzenesulfonate	[1]
Molecular Formula	C <sub>15</sub> H <sub>16</sub> O <sub>4</sub> S	[1]
Molecular Weight	292.4 g/mol	[1]
Melting Point	22 - 25 °C (72 - 77 °F)	
Boiling Point	259 °C (498 °F)	
Density	1.113 g/cm <sup>3</sup> at 25 °C (77 °F)	

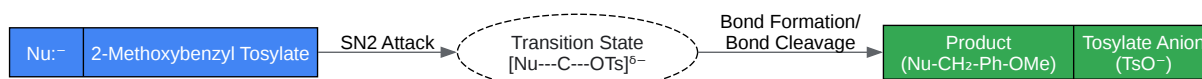
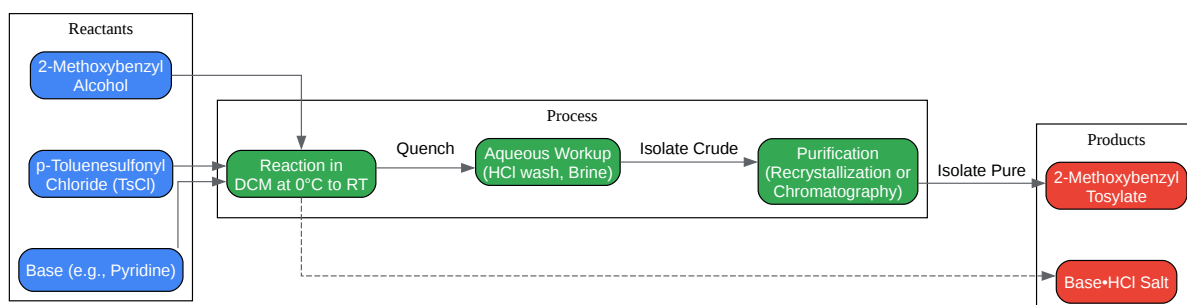
## Synthesis and Purification

The synthesis of **2-Methoxybenzyl tosylate** is a classic example of converting a poor leaving group (the hydroxyl of an alcohol) into an excellent one. The most common and reliable method is the reaction of 2-Methoxybenzyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

## Causality of Reagent Choice

- 2-Methoxybenzyl alcohol: The starting material providing the core 2-methoxybenzyl structure. It can be synthesized by reducing 2-methoxybenzoic acid or o-anisaldehyde.[8]

- p-Toluenesulfonyl chloride (TsCl): The source of the tosyl group. The sulfonyl sulfur is highly electrophilic, readily reacting with the nucleophilic oxygen of the alcohol.
- Base (e.g., Pyridine, Triethylamine): This is a critical component that serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4] Failure to scavenge this acid would lead to protonation of the starting alcohol and potential side reactions.
- Catalyst (e.g., 4-Dimethylaminopyridine, DMAP): While not always necessary, a catalytic amount of DMAP can significantly accelerate the reaction, particularly with sterically hindered alcohols.[9][10]



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